molecular formula C29H36N4O2S B11069146 N-cyclohexyl-2-({5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

N-cyclohexyl-2-({5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Cat. No.: B11069146
M. Wt: 504.7 g/mol
InChI Key: ZLZCNSXNQZTPPW-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-({5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide: is a complex organic compound that features a triazole ring, a phenyl group, and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-2-({5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide typically involves multiple steps. One common approach is to start with the formation of the triazole ring, followed by the introduction of the phenyl and cyclohexyl groups. The final step often involves the attachment of the acetamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and high yield. The process might also include purification steps such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group.

    Reduction: Reduction reactions can occur at the triazole ring or the phenyl group.

    Substitution: The phenyl and cyclohexyl groups can participate in various substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its triazole ring, which is known to interact with biological macromolecules.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structure allows for modifications that can enhance its pharmacological properties.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-({5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, altering their activity. The phenyl and cyclohexyl groups can enhance the compound’s binding affinity and specificity. The sulfanyl group can participate in redox reactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Uniqueness: N-cyclohexyl-2-({5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C29H36N4O2S

Molecular Weight

504.7 g/mol

IUPAC Name

N-cyclohexyl-2-[[5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C29H36N4O2S/c34-28(30-24-12-6-2-7-13-24)21-36-29-32-31-27(33(29)25-14-8-3-9-15-25)20-35-26-18-16-23(17-19-26)22-10-4-1-5-11-22/h3,8-9,14-19,22,24H,1-2,4-7,10-13,20-21H2,(H,30,34)

InChI Key

ZLZCNSXNQZTPPW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)OCC3=NN=C(N3C4=CC=CC=C4)SCC(=O)NC5CCCCC5

Origin of Product

United States

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